

molecular structure and weight of 2-Amino-6-chloro-3-nitropyridine

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Compound of Interest

Compound Name: 2-Amino-6-chloro-3-nitropyridine

Cat. No.: B151482

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An In-depth Technical Guide to 2-Amino-6-chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloro-3-nitropyridine is a pyridine derivative characterized by the presence of an amino, a chloro, and a nitro group attached to the core pyridine ring. It serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its utility is highlighted in the preparation of more complex molecules, including active pharmaceutical ingredients like Flupirtine.[4][5] The compound typically appears as a yellow crystalline powder.[4][6] This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and known biological activities.

Molecular Structure and Properties

The fundamental characteristics of **2-Amino-6-chloro-3-nitropyridine** are summarized below. The molecular structure features a pyridine ring substituted at positions 2, 3, and 6.

Figure 1: 2D Molecular Structure of **2-Amino-6-chloro-3-nitropyridine**.

Physicochemical Data

A summary of the key quantitative data for **2-Amino-6-chloro-3-nitropyridine** is presented in the table below for easy reference and comparison.

Property	Value	Citations
CAS Number	27048-04-0	[1][4][6][7]
Molecular Formula	C5H4ClN3O2	[1][5][7]
Molecular Weight	173.56 g/mol	[1][5][6][7]
Appearance	Yellow Crystalline Powder	[4][6]
Melting Point	194-198 °C	[4]
Boiling Point	339.9 °C at 760 mmHg	[5][6]
Density	1.6 ± 0.1 g/cm ³	[6]
Solubility	Slightly soluble in water. Soluble in DMSO and chloroform.	[1][2][6][8]
Storage	Store at 2-8°C in an inert atmosphere.	[5][8]

Experimental Protocols

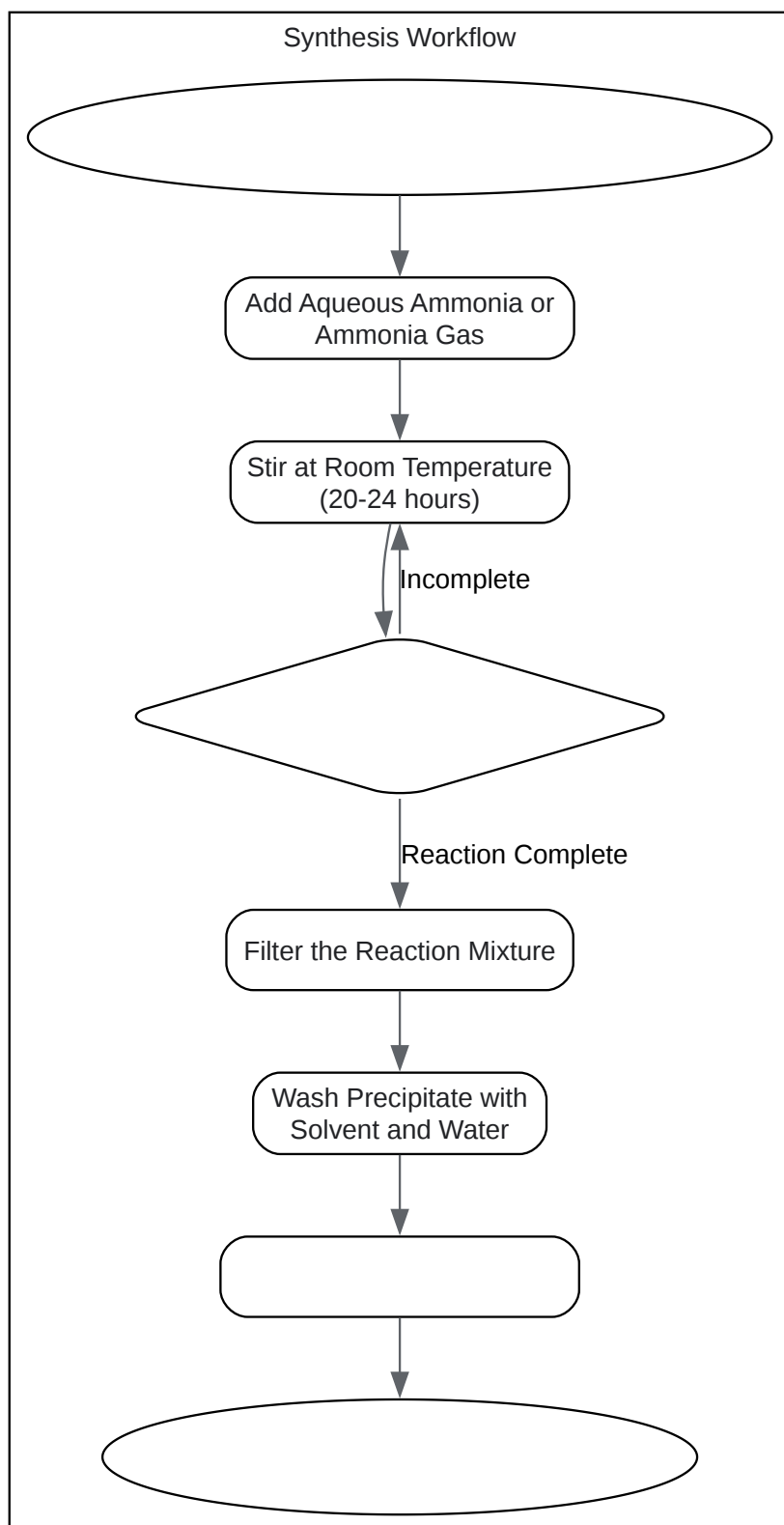
Synthesis

The primary method for synthesizing **2-Amino-6-chloro-3-nitropyridine** is through the ammonolysis of 2,6-dichloro-3-nitropyridine.[1][8][9] This reaction involves the selective substitution of one chlorine atom with an amino group.

Methodology:

- Reactant Preparation: A solution of 2,6-dichloro-3-nitropyridine is prepared in a suitable solvent, such as isopropanol or methanol.[6][9][10]

- Ammonolysis: An aqueous solution of ammonia is added to the solution of 2,6-dichloro-3-nitropyridine.^{[6][9]} Alternatively, ammonia gas can be bubbled through the solution.^{[6][10]}
- Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature (20-25°C) to slightly elevated temperatures (35-40°C), for a period of several hours (e.g., 20-24 hours).^{[1][6]}
- Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the starting material is fully consumed.^{[6][10]}
- Product Isolation: Upon completion, the resulting precipitate, which is the desired **2-Amino-6-chloro-3-nitropyridine**, is collected by filtration.^{[1][6]}
- Purification: The collected solid is washed with the solvent (e.g., isopropanol) and water, and then dried under a vacuum to yield the final product as a yellow solid.^[6]



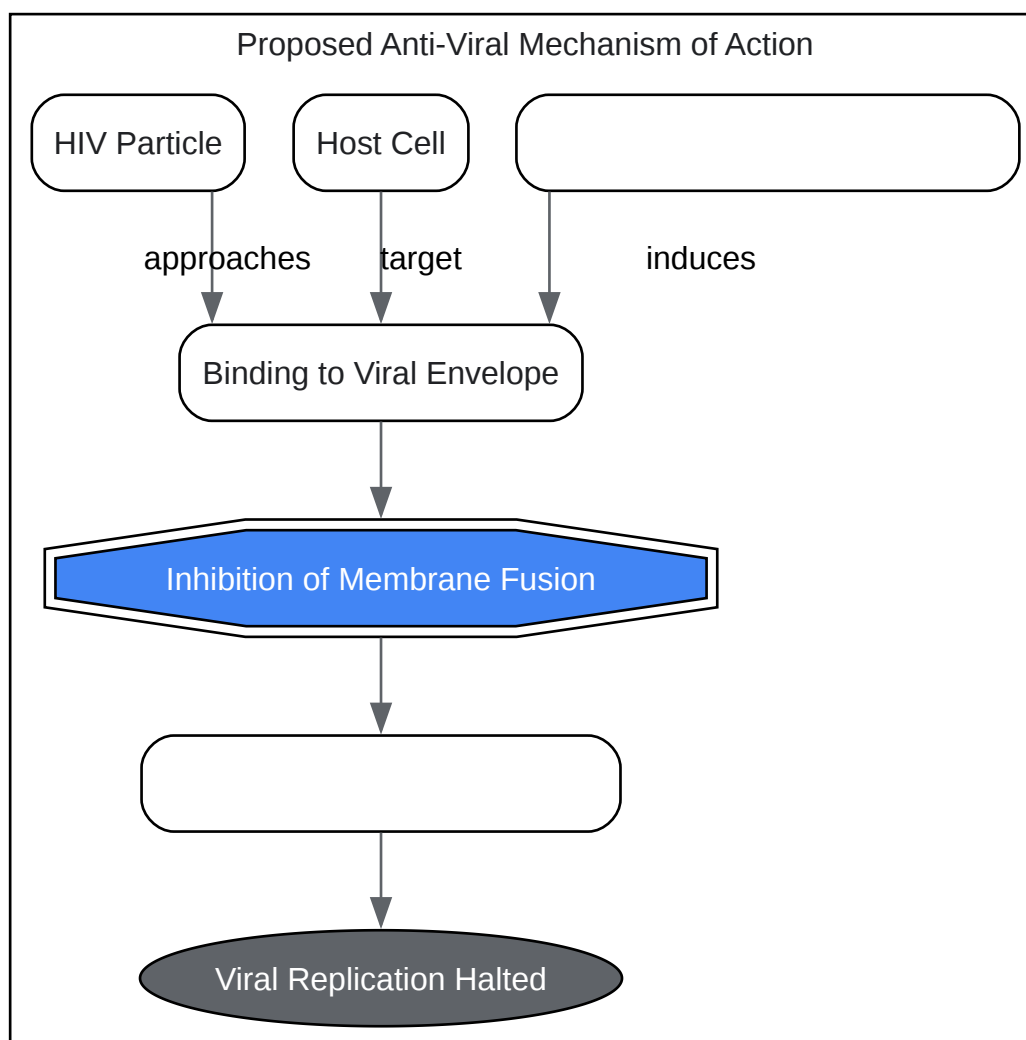
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Figure 2: Experimental workflow for the synthesis of **2-Amino-6-chloro-3-nitropyridine**.

Biological Activity and Mechanism of Action

2-Amino-6-chloro-3-nitropyridine has been identified as a cytotoxic agent with anti-viral properties, notably against the Human Immunodeficiency Virus (HIV).^{[1][8]}

The proposed mechanism of its anti-viral activity involves the inhibition of a critical step in the viral life cycle. It is suggested that the compound can bind to the viral envelope, which in turn prevents the fusion of the viral membrane with the host cell membrane.^{[1][8]} This action effectively blocks the release of the viral contents into the host cell's cytoplasm, thereby halting the replication process.^{[1][8]}



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Figure 3: Logical diagram of the proposed anti-HIV mechanism.

Conclusion

2-Amino-6-chloro-3-nitropyridine is a well-characterized chemical compound with significant value as a synthetic intermediate in drug development and other chemical industries. Its straightforward synthesis from commercially available precursors, combined with its demonstrated biological activity, makes it a compound of interest for further research. The data and protocols summarized in this guide provide a solid foundation for professionals engaged in the study and application of this molecule.

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